(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.065. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid derivatives have been studied for their antimicrobial properties. In one study, the synthesized pyrazoline derivatives showed excellent antimicrobial activities, highlighting their potential in this field (Sherkar & Bhandarkar, 2015).
Synthesis of Novel Compounds
The compound has been used in the synthesis of new chemical structures. For instance, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were efficiently synthesized using a condensation reaction involving pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015).
Structural Characterization and Crystallography
The structural characterization and crystallography of related pyrazoline compounds have been explored. A study prepared and characterized several pyrazole compounds by condensing chalcones with hydrazine hydrate and aliphatic acids, which were then analyzed using X-ray single crystal structure determination (Loh et al., 2013).
Corrosion Inhibition
Derivatives of this compound have been evaluated for their potential as corrosion inhibitors. A study on pyrazoline derivatives demonstrated their high inhibition efficiency in protecting mild steel in acidic media (Lgaz et al., 2018).
Synthesis of Heterocyclic Systems
The compound is used in the synthesis of diverse heterocyclic systems. For example, a study involved the synthesis of fused and spiro heterocyclic systems from pyrazolidinediones, highlighting the versatility of pyrazoline derivatives in creating novel chemical structures (Abdel-rahman et al., 2004).
Zukünftige Richtungen
The future directions for research on “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” could include exploring its potential biological activities, developing efficient synthesis methods, and studying its reactivity with other compounds. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in areas such as medicinal chemistry .
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives, such as this compound, have a broad range of biological activities . They are often used in the development of new drugs .
Mode of Action
It’s known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound might affect a wide range of biochemical pathways.
Pharmacokinetics
Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of pyrazole-containing compounds should be improved to a great extent . This suggests that this compound might have good solubility and bioavailability.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-(4-bromo-1-ethylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMZIYUAEBYYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.